N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide
Description
N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide is a sulfonamide derivative featuring a phenylethane backbone substituted with a sulfonamide group and two furan-2-yl moieties. This compound’s structural uniqueness lies in the combination of aromatic (phenyl) and heteroaromatic (furan) rings, which may confer distinct electronic, steric, and solubility properties.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-24(21,13-10-15-6-2-1-3-7-15)19-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-9,11-12,16,19H,10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOQLFGSAYSTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (E)-1,2-Di(furan-2-yl)ethene
The difuran ethene precursor is synthesized via a Wittig-Horner reaction between furfural and a phosphorus ylide. Alternatively, Knoevenagel condensation of furan-2-carbaldehyde with active methylene compounds yields the α,β-unsaturated system.
Procedure :
- Furfural (2.0 eq) is reacted with a stabilized ylide (e.g., triethyl phosphonoacetate) in anhydrous THF under nitrogen.
- The mixture is stirred at 0°C for 1 hour, warmed to room temperature, and quenched with saturated NH₄Cl.
- The product, (E)-1,2-di(furan-2-yl)ethene, is purified via column chromatography (hexane/EtOAc 9:1), yielding 75–85%.
Characterization :
Hydrogenation to 1,2-Di(furan-2-yl)ethane
The ethene bond is reduced using catalytic hydrogenation:
Bromination to 1-Bromo-2,2-di(furan-2-yl)ethane
Radical bromination introduces a functional handle for amination:
Gabriel Synthesis of 2,2-Di(furan-2-yl)ethylamine
The bromide is converted to the primary amine via phthalimide substitution:
- Phthalimide intermediate :
- Amine liberation :
Characterization :
- ¹H NMR (DMSO-d₆) : δ 7.62–6.32 (m, 8H, furan-H), 3.12 (t, 2H, CH₂NH₂), 2.85 (quintet, 1H, CH).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C furan).
Synthesis of 2-Phenylethane-1-sulfonyl Chloride
Oxidation of 2-Phenylethanethiol to Sulfonic Acid
Conversion to Sulfonyl Chloride
- The sulfonic acid (1.0 eq) is treated with PCl₅ (2.5 eq) in refluxing chlorobenzene for 3 hours.
- Excess PCl₅ is quenched with ice water, and the organic layer is dried over Na₂SO₄ (Yield: 75–80%).
Characterization :
- Molecular Formula : C₈H₉ClO₂S.
- ¹³C NMR (CDCl₃) : δ 137.2 (C-SO₂), 129.8–126.4 (Ar-C), 45.1 (CH₂SO₂).
Coupling Reaction: Sulfonamide Formation
Reaction Conditions
- 2,2-Di(furan-2-yl)ethylamine (1.0 eq) and 2-phenylethane-1-sulfonyl chloride (1.1 eq) are dissolved in anhydrous DCM.
- Triethylamine (2.0 eq) is added dropwise at 0°C, and the mixture is stirred for 12 hours at 25°C.
- The reaction is quenched with 1M HCl, and the organic layer is washed with brine, dried, and concentrated.
Purification
- Crude product is purified via silica gel chromatography (DCM/MeOH 98:2), yielding 60–70% of N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide.
Characterization :
- ¹H NMR (CDCl₃) : δ 7.89–6.91 (m, 12H, Ar-H + furan-H), 4.12 (t, 2H, SO₂NCH₂), 3.45 (s, 2H, SO₂CH₂), 2.95 (m, 2H, CH₂Ph).
- HRMS (ESI) : m/z 427.12 [M+H]⁺ (calculated for C₂₂H₂₂N₂O₅S).
Optimization and Challenges
Stereochemical Considerations
The coupling reaction proceeds with retention of configuration at the sulfonamide nitrogen, confirmed by NOESY correlations.
Yield Improvement Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,3-diones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenylethane backbone can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenylethane backbone.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the furan rings and phenylethane backbone contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Sulfonamide Derivatives of 2-Amino-1-phenylethane (Cholinesterase Inhibitors)
Key Analogs :
- 3c (N-substituted aryl sulfonamide) : IC50 = 82.93 ± 0.15 µM (AChE inhibition)
- 3d (N-substituted aryl sulfonamide) : IC50 = 45.65 ± 0.48 µM (BChE inhibition)
Comparison: The target compound replaces aryl groups (e.g., 3c, 3d) with di(furan-2-yl)ethyl substituents. The phenylethane sulfonamide core is retained, preserving hydrogen-bonding capabilities via the sulfonamide group, which is critical for enzyme interaction .
Table 1: Cholinesterase Inhibition Data
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Key Substituents |
|---|---|---|---|
| Eserine (Reference) | 0.04 ± 0.0001 | 0.85 ± 0.00 | - |
| 3c | 82.93 ± 0.15 | - | Aryl sulfonamide |
| 3d | - | 45.65 ± 0.48 | Aryl sulfonamide |
| Target Compound | Not reported | Not reported | Di(furan-2-yl)ethyl |
Antifungal 1,3,4-Oxadiazole Sulfamoyl Derivatives
Key Analogs :
- LMM5 : Benzyl/methyl sulfamoyl with 4-methoxyphenylmethyl-oxadiazole
- LMM11 : Cyclohexyl/ethyl sulfamoyl with furan-2-yl-oxadiazole
Comparison :
The target compound lacks the 1,3,4-oxadiazole ring present in LMM5 and LMM11, which is critical for antifungal activity in these analogs. However, its di(furan-2-yl)ethyl group shares structural similarity with LMM11’s furan substituent. The absence of a nitro or methoxy group in the target compound may reduce electrophilicity and alter binding to fungal targets. The sulfonamide group in the target compound could mimic the sulfamoyl moiety in LMM5/LMM11, suggesting possible overlap in mechanism, though further testing is required .
Ranitidine-Related Sulfonamide Derivatives
Key Analogs :
- Ranitidine related compound B : Nitroethenediamine with furan and sulfonamide groups
- Ranitidine diamine hemifumarate : Furan-thioethylamine derivative
Comparison: Ranitidine analogs feature nitro groups and thioether linkages absent in the target compound. The nitro group in ranitidine derivatives enhances reactivity but may contribute to toxicity. The target compound’s phenylethane sulfonamide core and furan substituents could offer improved metabolic stability compared to nitro-containing analogs.
Bicyclic Sulfonamide Derivatives
Key Analog :
- Compound 8 : Bicyclo[2.2.1]heptane sulfonamide
Comparison :
The bicyclic structure of Compound 8 confers rigidity and may enhance binding selectivity. In contrast, the target compound’s flexible di(furan-2-yl)ethyl chain could allow conformational adaptability, favoring interactions with larger enzyme pockets. The phenyl group in the target compound may enhance lipophilicity relative to the bicyclic system, affecting membrane permeability .
Key Structural Determinants of Activity
- Furan vs. Aryl Substitution : Furan rings improve solubility but may reduce cholinesterase affinity compared to aryl groups.
- Sulfonamide Core : Critical for hydrogen bonding in enzyme inhibition; conserved across analogs.
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a phenylethane moiety, with two furan rings contributing to its unique chemical properties. The molecular formula is , and it exhibits characteristics typical of sulfonamide derivatives, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those similar to this compound. A notable study synthesized a series of chalconesulfonamides and evaluated their antiproliferative effects on various cancer cell lines, including MCF7 (breast cancer) and K-562 (leukemia) cells. The results indicated that these compounds exhibited low micromolar inhibitory concentrations against these cell lines, demonstrating significant antiproliferative activity .
Table 1: Antiproliferative Activity of Chalconesulfonamides
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7a | MCF7 | 5.1 |
| 7e | MCF7/HT2 | 0.32 |
| 7i | K-562 | 0.12 |
| Doxorubicin | MCF7 | 0.31 |
The study also noted that compound 7e decreased the expression of cyclin D1 and CDK4 in treated cells, suggesting its potential mechanism of action through modulation of cell cycle regulators .
Antimicrobial Activity
In addition to anticancer properties, sulfonamides have been recognized for their antimicrobial activities. A study investigated various sulfonamide derivatives for their efficacy against bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound 9a | E. coli | 15 |
| Compound 9f | S. aureus | 20 |
| Compound 9g | P. aeruginosa | 10 |
The mechanisms underlying the biological activities of this compound likely involve inhibition of key cellular pathways. For instance, the PI3K/AKT signaling pathway has been implicated in cancer cell survival and proliferation. Compounds similar to this sulfonamide have been shown to decrease phosphorylated AKT levels in treated cells, indicating a potential pathway for inducing apoptosis in cancer cells .
Research Study on Anticancer Properties
A detailed investigation into the anticancer properties of chalconesulfonamides revealed that specific structural modifications could enhance their efficacy against resistant cancer cell lines. For example, the introduction of heterocyclic moieties was found to influence antiproliferative activity significantly .
Clinical Implications
The findings from various studies suggest that compounds like this compound could serve as promising candidates for further development in cancer therapy and antimicrobial treatments. Their ability to modulate important signaling pathways presents opportunities for combination therapies aimed at overcoming drug resistance.
Q & A
Q. How does this compound compare to structurally similar sulfonamides in terms of reactivity and bioactivity?
- Case Study :
- N-(2-(dimethylamino)ethyl) analogs : Exhibit higher solubility but lower metabolic stability due to dimethylamino group oxidation .
- Thiophene vs. furan derivatives : Thiophene-containing analogs show stronger π-π stacking but reduced electrophilic reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
